molecular formula C19H22N4O3S B2898986 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034454-85-6

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2898986
CAS No.: 2034454-85-6
M. Wt: 386.47
InChI Key: CZGQSOQFDLOFLA-UHFFFAOYSA-N
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Description

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Biological Activity

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with potential biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrroloquinoline moiety with a sulfonamide group. Its molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S with a molecular weight of approximately 342.39 g/mol. The presence of the tetrahydrocyclopenta[c]pyrazole ring contributes to its biological activity by potentially interacting with various biological targets.

Research indicates that compounds similar to this one often exhibit activity as inhibitors of key proteins involved in cellular processes. For instance, many pyrazole derivatives have been identified as potent inhibitors of bromodomain and extra-terminal (BET) proteins. These proteins play crucial roles in regulating gene expression and are implicated in various cancers.

Inhibition of BET Proteins

Studies have shown that compounds with structural similarities to this compound can inhibit BET proteins with low nanomolar affinities. For example:

  • CF53 , a compound in this class, demonstrated IC50 values below 1 nM against BRD4 BD1 protein and exhibited significant antitumor activity in xenograft models for breast cancer and leukemia .

Biological Activity

The biological activity of this compound can be summarized as follows:

Biological Activity Description
Antitumor Activity Inhibits cell growth in leukemia and breast cancer cells with potent IC50 values.
Protein Inhibition Acts as an inhibitor of BET proteins involved in transcription regulation.
Selectivity High selectivity over non-BET bromodomain-containing proteins.

Case Studies

  • Antitumor Efficacy : In a study involving xenograft models of triple-negative breast cancer and acute leukemia, compounds structurally related to N-(...)-sulfonamide showed significant tumor reduction compared to controls. The pharmacokinetics indicated favorable oral bioavailability and systemic exposure.
  • Mechanistic Studies : Structural analysis revealed that the compound effectively binds to the BRD4 BD1 domain through hydrogen bonding and hydrophobic interactions. This binding was confirmed via co-crystallization studies which provided insights into the molecular interactions at play.

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-22-17(15-3-2-4-16(15)21-22)11-20-27(25,26)14-9-12-5-6-18(24)23-8-7-13(10-14)19(12)23/h9-10,20H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGQSOQFDLOFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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